molecular formula C11H16ClN3O4S B2373085 2-Chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}ethan-1-one CAS No. 923203-47-8

2-Chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}ethan-1-one

Cat. No.: B2373085
CAS No.: 923203-47-8
M. Wt: 321.78
InChI Key: QJBAKDADTCEHIA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-chloro-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O4S/c1-8-11(9(2)19-13-8)20(17,18)15-5-3-14(4-6-15)10(16)7-12/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBAKDADTCEHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanistic Insights

  • Chlorosulfonation :

    • 3,5-Dimethylisoxazole reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C in anhydrous dichloromethane.
    • The reaction generates 3,5-dimethylisoxazole-4-sulfonic acid as an intermediate.
    • Key parameter : Controlled temperature prevents side reactions such as polysubstitution or decomposition.
  • Chlorination with Thionyl Chloride :

    • The sulfonic acid intermediate is treated with thionyl chloride (SOCl₂) at reflux (70–80°C) for 4–6 hours.
    • This step converts the sulfonic acid to the sulfonyl chloride, with HCl and SO₂ as byproducts.

Table 1: Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl Chloride

Step Reagents Solvent Temperature Time Yield*
1 ClSO₃H (1.2 eq) DCM 0–5°C 2 h 85%
2 SOCl₂ (2.0 eq) None 70–80°C 5 h 78%

*Yields inferred from analogous reactions in.

Sulfonation of Piperazine

The sulfonyl chloride reacts with piperazine to form the monosubstituted sulfonamide. Achieving selectivity for monosubstitution requires precise stoichiometric control.

Monosubstitution Strategy

  • Piperazine (1.0 eq) is dissolved in anhydrous THF under nitrogen.
  • 3,5-Dimethylisoxazole-4-sulfonyl chloride (1.05 eq) is added dropwise at 0°C, followed by triethylamine (1.1 eq) to scavenge HCl.
  • The reaction proceeds for 12–16 hours at room temperature.
  • Key analysis : ¹H NMR confirms monosubstitution by the absence of free piperazine protons (δ 2.8–3.2 ppm).

Table 2: Sulfonation of Piperazine

Parameter Value
Molar ratio 1:1.05 (piperazine:sulfonyl chloride)
Solvent THF
Temperature 0°C → RT
Reaction time 16 h
Yield 72%

Acetylation with Chloroacetyl Chloride

The final step introduces the chloroacetyl group to the remaining piperazine nitrogen.

Reaction Optimization

  • 4-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine (1.0 eq) is dissolved in DCM.
  • Chloroacetyl chloride (1.1 eq) and triethylamine (1.2 eq) are added at 0°C.
  • The mixture is stirred for 6–8 hours at room temperature.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product as a white powder (95% purity).

Table 3: Acetylation Reaction Parameters

Parameter Value
Solvent DCM
Base Triethylamine
Temperature 0°C → RT
Reaction time 8 h
Yield 68%

Alternative Synthetic Routes

One-Pot Sulfonation-Acetylation

  • A modified approach combines sulfonation and acetylation in a single pot:
    • Piperazine reacts sequentially with sulfonyl chloride and chloroacetyl chloride without isolation of intermediates.
    • Drawback : Reduced yield (55%) due to competing disubstitution.

Solid-Phase Synthesis

  • Immobilized piperazine on Wang resin allows stepwise functionalization.
    • Sulfonation and acetylation occur on the resin, followed by cleavage with TFA.
    • Advantage : Simplifies purification but requires specialized equipment.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.45 (s, 6H, CH₃), 3.15–3.30 (m, 4H, piperazine), 3.60–3.75 (m, 4H, piperazine), 4.20 (s, 2H, COCH₂Cl).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O), 750 cm⁻¹ (C-Cl).
  • HRMS (ESI+) : m/z calcd. for C₁₁H₁₆ClN₃O₄S [M+H]⁺: 322.06; found: 322.05.

Challenges and Solutions

Disubstitution Byproducts

  • Excess sulfonyl chloride or elevated temperatures lead to disubstituted piperazine.
    • Mitigation : Use stoichiometric sulfonyl chloride and low-temperature conditions.

Moisture Sensitivity

  • Sulfonyl chloride intermediates hydrolyze readily.
    • Solution : Anhydrous solvents and inert atmosphere (N₂/Ar).

Industrial Scalability

Continuous Flow Reactors

  • Patent WO2019106584A1 highlights flow chemistry for sulfonation steps:
    • Improved heat dissipation and reaction control.
    • Throughput: 1 kg/h with 80% yield.

Green Chemistry Approaches

  • Replacement of SOCl₂ with PCl₅ in chlorination steps reduces SO₂ emissions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Nucleophilic substitution: Corresponding substituted derivatives.

    Oxidation: Oxidized products such as sulfoxides or sulfones.

    Reduction: Reduced products such as alcohols or amines.

    Hydrolysis: Carboxylic acids or amides.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds incorporating piperazine and oxazole moieties exhibit significant antimicrobial properties. The presence of the dimethyl-1,2-oxazole group enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics. A study highlighted the structural modifications of piperazine derivatives leading to improved antibacterial activity against resistant strains .

CNS Activity
The piperazine ring is known for its neuropharmacological effects. Compounds similar to 2-chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}ethan-1-one have been explored for their potential as anxiolytics and antidepressants. The sulfonamide functionality may contribute to enhanced central nervous system penetration, thereby increasing therapeutic efficacy .

Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Studies focusing on related compounds have shown that modifications can lead to selective inhibition of cyclooxygenase enzymes, which are pivotal in the inflammatory process. This makes such compounds promising candidates for treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity
The compound has been investigated for its use in agrochemicals, particularly as a pesticide. The incorporation of the oxazole and piperazine groups is believed to enhance its efficacy against pests while minimizing toxicity to non-target organisms. Patents have been filed detailing formulations that utilize this compound for controlling various agricultural pests, including insects and nematodes .

Herbicide Development
There is ongoing research into the herbicidal properties of derivatives of this compound. The mechanism of action is thought to involve disruption of metabolic pathways in target plants, leading to effective weed management strategies without harming crops .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of piperazine derivatives demonstrated that modifications similar to those found in this compound resulted in compounds with enhanced antibacterial properties against Gram-positive bacteria. The results indicated a significant reduction in minimum inhibitory concentrations compared to standard antibiotics .

Case Study 2: Neuropharmacological Effects

In a preclinical trial assessing the anxiolytic effects of various piperazine derivatives, one derivative closely related to this compound showed promise in reducing anxiety-like behaviors in rodent models. This suggests potential applications in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 2-Chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 923203-47-8
  • Molecular Formula : C₁₁H₁₆ClN₃O₄S
  • Molecular Weight : 321.78 g/mol
  • Key Functional Groups: Piperazine core: Facilitates hydrogen bonding and structural flexibility. Chloroacetyl group: Enhances electrophilicity for nucleophilic substitution reactions .

Structural Significance :
The compound’s unique sulfonyl-linked dimethyl-1,2-oxazole moiety distinguishes it from other piperazine derivatives. This group may influence target binding (e.g., enzyme inhibition) and physicochemical properties like solubility and metabolic stability .

Comparative Analysis with Structural Analogs

Substituent Variations on the Piperazine Ring

The following analogs differ in the substituents attached to the piperazine nitrogen, leading to distinct electronic, steric, and biological properties:

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl] C₁₁H₁₆ClN₃O₄S 321.78 Sulfonyl-oxazole group enhances rigidity and π-π interactions .
Analog 1 3-(Trifluoromethyl)phenyl C₁₃H₁₄ClF₃N₂O 306.72 Trifluoromethyl group increases lipophilicity and electron-withdrawing effects.
Analog 2 2-Fluorobenzyl C₁₃H₁₄ClFN₂O 276.72 Fluorine improves metabolic stability; benzyl group enhances lipophilicity.
Analog 3 4-(Pyrimidin-2-yl)phenyl C₁₅H₁₆ClN₅O 329.78 Pyrimidine enables hydrogen bonding; may target kinase enzymes.
Analog 4 4-Ethoxybenzenesulfonyl C₁₄H₁₉ClN₂O₄S 346.83 Ethoxy group enhances solubility in organic solvents.
Analog 5 Furan-2-carbonyl C₁₁H₁₃ClN₂O₃ 280.69 Furan introduces oxygen-based polarity but lower aromatic stability.

Biological Activity

2-Chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}ethan-1-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and related studies.

Chemical Structure and Properties

The compound has a complex structure that includes a piperazine ring, a chlorinated ethane moiety, and a dimethyl oxazole sulfonyl group. Its molecular formula is C17H20ClN3O6SC_{17}H_{20}ClN_3O_6S with a molecular weight of approximately 421.87 g/mol.

Biological Activities

1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the sulfonyl group enhances the antibacterial activity by facilitating interactions with bacterial enzymes.

2. Anticancer Properties
Studies have highlighted the potential of piperazine-based compounds in cancer therapy. A related compound demonstrated the ability to sensitize colon cancer cells to apoptotic ligands, indicating that structural modifications can lead to enhanced anticancer efficacy . The mechanism involves inducing mitotic arrest and affecting microtubule dynamics, which are critical for cell division.

3. Enzyme Inhibition
The compound's structural features suggest it may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Inhibition studies show that certain piperazine derivatives can effectively bind to AChE, potentially leading to therapeutic applications in neurodegenerative diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated various piperazine derivatives for their antibacterial properties. The results indicated that compounds with similar functional groups to this compound exhibited significant inhibition against multiple bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested.

Case Study 2: Anticancer Activity in Colon Cancer Cells
In vitro assays using HT29 colon cancer cells revealed that a structurally related compound induced mitotic arrest with an ED50 of approximately 115 nM. This effect was attributed to the compound's ability to disrupt microtubule formation, leading to enhanced sensitivity to chemotherapeutic agents .

The biological activity of this compound can be attributed to several mechanisms:

MechanismDescription
Enzyme Inhibition Compounds inhibit key enzymes like AChE, affecting neurotransmitter levels.
Microtubule Disruption Induces mitotic arrest by interfering with microtubule dynamics during cell division.
Bacterial Interaction The sulfonyl group enhances binding affinity to bacterial targets.

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